Ethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate
Description
Ethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate (molecular formula: C24H26O6, molecular weight: 410.5 g/mol) is a benzofuran derivative featuring a 4-methoxyphenyl group at position 2 and a 2-(tert-butoxy)-2-oxoethoxy substituent at position 5 . This compound is structurally related to bioactive benzofurans, which are known for antimicrobial, antitumor, and antiviral properties .
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-6-28-23(26)21-18-13-17(29-14-20(25)31-24(2,3)4)11-12-19(18)30-22(21)15-7-9-16(27-5)10-8-15/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLDNZGOMRPCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. Benzofurans and their derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic effects, including anti-inflammatory, antibacterial, antifungal, antitumor, and antiviral properties. This article explores the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The molecular formula of this compound is . Its structure features a benzofuran ring substituted with various functional groups that contribute to its biological activity.
Physical Properties
- Appearance : Colorless oily liquid
- Odor : Aromatic
- Molecular Weight : 426.46 g/mol
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | A2780 (Ovarian) | 12 |
| Compound B | HCT15 (Colon) | 2.37 |
| Compound C | PC-3 (Prostate) | 2.68 |
The presence of the benzofuran moiety is crucial for cytotoxic activity, particularly when combined with specific substituents at the C-2 position .
Antimicrobial Properties
Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities. This compound may possess these properties due to its structural features. Studies have shown that modifications at the phenyl group can enhance antibacterial efficacy:
| Substituent | Activity Type | Efficacy |
|---|---|---|
| Hydroxyl | Antibacterial | Moderate |
| Halogen | Antifungal | High |
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like this compound may inhibit inflammatory pathways. In vitro studies have indicated that certain benzofurans can reduce the production of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structure. The following points summarize key findings related to SAR:
- Ester Group : The ester functionality at the C-3 position enhances lipophilicity and cellular uptake.
- Substituents on the Benzene Ring : The presence of electron-donating groups like methoxy increases biological activity.
- Tert-butoxy Group : This group provides steric hindrance, potentially influencing binding interactions with biological targets .
Study on Antitumor Activity
A recent study evaluated a series of benzofuran derivatives against human cancer cell lines. This compound showed significant growth inhibition in several cancer types, particularly in ovarian and prostate cancers.
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives with similar structures were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at specific positions could enhance antibacterial activity significantly.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
Benzofuran vs. Pyrazole Derivatives
- Pyrazole Analogues (e.g., Compound 8g): Ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (8g) shares the tert-butoxy and 4-methoxyphenyl substituents but replaces the benzofuran core with a pyrazole ring .
Benzofuran Derivatives with Modified Substituents
- Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate (): Features a tert-butyl group at position 2 instead of 4-methoxyphenyl. The ethoxycarbonyl substituent at position 5 lacks the tert-butoxy group, simplifying hydrolysis susceptibility .
Substituent Effects on Physical and Chemical Properties
Key Observations:
- Lipophilicity : The 4-methoxyphenyl group (target compound) enhances lipophilicity compared to tert-butyl () .
- Stability : The tert-butoxy group in the target compound may confer resistance to enzymatic hydrolysis compared to ethoxycarbonyl () or benzyloxy groups () .
- Synthetic Yields : Pyrazole derivatives (e.g., 8g) achieve higher yields (89%) compared to benzofurans, possibly due to milder reaction conditions .
Spectral and Crystallographic Data
- NMR/HRMS : The tert-butoxy group in the target compound would show distinct <sup>1</sup>H NMR signals (δ ~1.2 ppm for tert-butyl protons) and a characteristic HRMS fragment at m/z 410.1729 .
- Crystallography : Benzofuran derivatives (e.g., ) form intermolecular hydrogen bonds (O–H⋯O), but steric bulk from tert-butoxy may disrupt such interactions, affecting crystal packing .
Q & A
What synthetic strategies are effective for constructing the benzofuran core in Ethyl 5-(2-(tert-butoxy)-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate?
Level: Basic
Methodological Answer:
The benzofuran scaffold can be synthesized via [3,3]-sigmatropic rearrangement or cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. For example, NaH in THF can promote base-mediated cyclization of precursors like 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol . Key steps include:
- Protection/deprotection : Use tert-butoxy groups to protect reactive sites during synthesis.
- Coupling reactions : Mitsunobu or Ullmann-type couplings to attach methoxyphenyl substituents.
- Purification : Column chromatography (hexane/ethyl acetate gradients) to isolate intermediates.
How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
Level: Advanced
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. To address this:
Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25°C, 40°C, and 60°C .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm coupling patterns .
DFT Calculations : Compare experimental H/C shifts with Gaussian-optimized structures. Deviations >0.3 ppm suggest misassignments.
X-ray Crystallography : Use SHELXL for refinement to validate bond lengths/angles (e.g., tert-butoxy C-O bond: ~1.45 Å) .
What safety protocols are critical when handling tert-butoxy-containing intermediates during synthesis?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., tert-butyl esters).
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
How can X-ray crystallography using SHELX software validate the stereochemistry of this compound?
Level: Advanced
Methodological Answer:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect reflections up to θ = 25°.
Structure Solution : SHELXD for phase problem resolution via dual-space recycling .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement.
Validation : Check R-factor (<5%), Flack parameter (for chirality), and residual electron density (<0.5 eÅ). Example: A reported benzofuran derivative had C-C bond lengths of 1.39–1.42 Å, consistent with sp² hybridization .
What functionalization strategies enable diversification of the benzofuran core for biological activity studies?
Level: Advanced
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (Br, Cl) at the 4-position using NBS or SOCl₂ .
- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
- Ester Hydrolysis : Convert ethyl ester to carboxylic acid (LiOH, THF/H₂O) for prodrug design.
- Bioisosteres : Replace tert-butoxy with trifluoromethyl groups to modulate lipophilicity (logP) .
How can reaction conditions be optimized to improve the yield of the tert-butoxy-ester intermediate?
Level: Advanced
Methodological Answer:
| Parameter | Optimization Strategy | Expected Outcome |
|---|---|---|
| Solvent | Switch from THF to DCM for better solubility | Yield increase from 65% → 82% |
| Catalyst | Use DMAP (4-dimethylaminopyridine) | Accelerate esterification kinetics |
| Temperature | Reduce from 80°C → 40°C to minimize hydrolysis | Purity >95% by HPLC |
| Workup | Aqueous wash (NaHCO₃) to remove unreacted acid | Simplified purification |
What analytical techniques are essential for assessing purity in multi-step syntheses of this compound?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
